molecular formula C17H16N2 B15196157 N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline CAS No. 5608-83-3

N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline

Cat. No.: B15196157
CAS No.: 5608-83-3
M. Wt: 248.32 g/mol
InChI Key: UDWRJSSBFBSTOO-UHFFFAOYSA-N
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Description

N-(5-phenyliminopenta-1,3-dienyl)aniline is an organic compound with the molecular formula C17H16N2 and a molecular weight of 248.32234 g/mol It is characterized by the presence of a phenyl group attached to an imine and a penta-1,3-dienyl chain, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyliminopenta-1,3-dienyl)aniline typically involves the reaction of aniline with a suitable precursor that contains the penta-1,3-dienyl chain and the phenyl group. One common method is the condensation reaction between aniline and a compound like 5-phenylpenta-2,4-dienal under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of N-(5-phenyliminopenta-1,3-dienyl)aniline may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyliminopenta-1,3-dienyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-phenyliminopenta-1,3-dienyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-phenyliminopenta-1,3-dienyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyliminopenta-1,3-dienyl)aniline: Unique due to its specific structure and reactivity.

    N-(5-phenyliminopenta-1,3-dienyl)benzylamine: Similar structure but with a benzylamine group instead of an aniline group.

    N-(5-phenyliminopenta-1,3-dienyl)phenylamine: Similar but with a phenylamine group.

Uniqueness

N-(5-phenyliminopenta-1,3-dienyl)aniline stands out due to its specific combination of a penta-1,3-dienyl chain, phenyl group, and aniline group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(5-phenyliminopenta-1,3-dienyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17/h1-15,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWRJSSBFBSTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC=CC=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045010
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5608-83-3
Record name 1,7-Diphenyl-1,7-diaza-1,3,5-heptatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5608-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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